![molecular formula C12H16N2O B5767831 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one](/img/structure/B5767831.png)
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one
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Overview
Description
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one, also known as A-967, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been shown to enhance the activity of GABA-A receptors, which are responsible for the inhibitory effects of the neurotransmitter GABA in the brain. This results in an overall decrease in neuronal excitability, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been shown to modulate other neurotransmitter systems, such as the glutamatergic and noradrenergic systems. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one is its high potency and selectivity for GABA-A receptors, which makes it a useful tool for studying the GABAergic system in vitro and in vivo. However, its limited solubility and stability may pose challenges for its use in certain experiments.
Future Directions
There are several potential future directions for the study of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one. One area of interest is its potential use as a lead compound for the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into its mechanism of action and its effects on other neurotransmitter systems may provide insights into its therapeutic potential. Finally, the development of more stable and soluble analogues of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one may overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one involves the reaction of 4-pyridinecarboxaldehyde with 1,3-cyclopentanedione in the presence of ammonium acetate. The resulting product is then treated with methylamine to yield 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one.
Scientific Research Applications
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been studied extensively for its potential applications in the fields of pharmacology and medicinal chemistry. It has been shown to exhibit potent anticonvulsant and analgesic properties in animal models. Additionally, 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been investigated for its potential use as a lead compound for the development of new drugs for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
properties
IUPAC Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-10(13)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGQZIKQNKQRB-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C1=CC=NC=C1)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
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